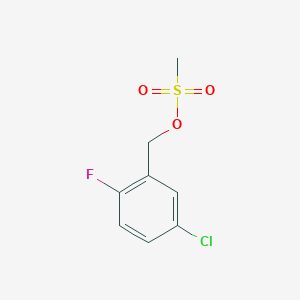
5-Chloro-2-fluorobenzyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluorobenzyl methanesulfonate is an organic compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.66 g/mol It is a derivative of benzenemethanol, where the benzyl group is substituted with chlorine and fluorine atoms, and the hydroxyl group is replaced by a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluorobenzyl methanesulfonate typically involves the reaction of 5-chloro-2-fluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorobenzyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyl group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
5-Chloro-2-fluorobenzyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorobenzyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules and studying their functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluorobenzyl chloride
- 5-Chloro-2-fluorobenzyl bromide
- 5-Chloro-2-fluorobenzyl alcohol
Uniqueness
5-Chloro-2-fluorobenzyl methanesulfonate is unique due to the presence of the methanesulfonate ester group, which imparts distinct reactivity compared to its halide and alcohol counterparts. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Properties
Molecular Formula |
C8H8ClFO3S |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
(5-chloro-2-fluorophenyl)methyl methanesulfonate |
InChI |
InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
HNHLLSOVKNZHPA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


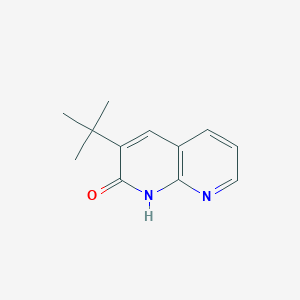

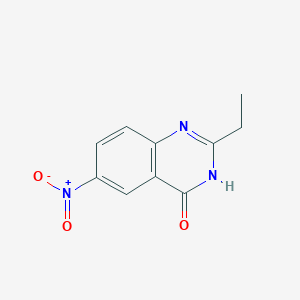

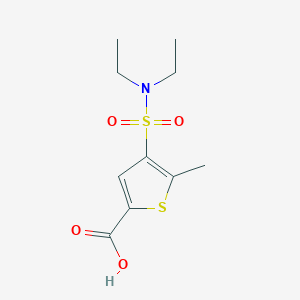
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
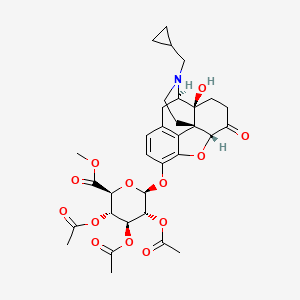
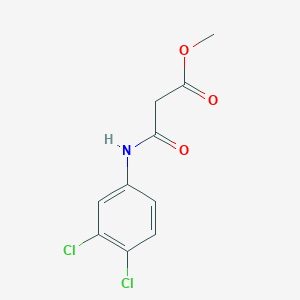
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)

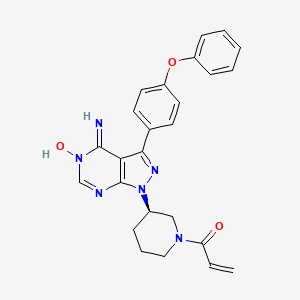
![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)
